molecular formula C21H18F3N5 B11434208 2-[4-(dimethylamino)phenyl]-N-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyrimidin-3-amine

2-[4-(dimethylamino)phenyl]-N-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyrimidin-3-amine

Cat. No.: B11434208
M. Wt: 397.4 g/mol
InChI Key: WDBHWEPXWZPENE-UHFFFAOYSA-N
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Description

2-[4-(dimethylamino)phenyl]-N-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyrimidin-3-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of both dimethylamino and trifluoromethyl groups in the structure enhances its pharmacological properties, making it a compound of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(dimethylamino)phenyl]-N-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyrimidin-3-amine typically involves a multi-step process:

    Formation of the imidazo[1,2-a]pyrimidine core: This can be achieved by the condensation of 2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the dimethylamino group: This step involves the reaction of the intermediate with dimethylamine, often in the presence of a catalyst such as palladium or copper.

    Addition of the trifluoromethyl group: This can be done using trifluoromethylation reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the imidazo[1,2-a]pyrimidine ring, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled temperatures and solvents.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-[4-(dimethylamino)phenyl]-N-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyrimidin-3-amine has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.

    Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[4-(dimethylamino)phenyl]-N-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyrimidin-3-amine involves its interaction with specific molecular targets:

    Molecular Targets: Kinases, enzymes involved in signal transduction pathways, and other regulatory proteins.

    Pathways Involved: The compound can modulate pathways related to cell proliferation, apoptosis, and inflammation by inhibiting or activating specific enzymes.

Comparison with Similar Compounds

  • 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine
  • 2-(4-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole

Comparison:

  • Uniqueness: The presence of both dimethylamino and trifluoromethyl groups in 2-[4-(dimethylamino)phenyl]-N-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyrimidin-3-amine enhances its pharmacological profile, making it more potent and selective compared to similar compounds.
  • Activity: While similar compounds may exhibit comparable biological activities, the specific substitutions in this compound provide unique interactions with molecular targets, leading to distinct therapeutic effects.

Properties

Molecular Formula

C21H18F3N5

Molecular Weight

397.4 g/mol

IUPAC Name

2-[4-(dimethylamino)phenyl]-N-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyrimidin-3-amine

InChI

InChI=1S/C21H18F3N5/c1-28(2)17-9-7-14(8-10-17)18-19(29-12-4-11-25-20(29)27-18)26-16-6-3-5-15(13-16)21(22,23)24/h3-13,26H,1-2H3

InChI Key

WDBHWEPXWZPENE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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